molecular formula C14H25NO3 B061074 N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide CAS No. 177315-87-6

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

Cat. No. B061074
M. Wt: 255.35 g/mol
InChI Key: TZWZKDULKILUPV-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide involves complex chemical reactions. For instance, Huang Ming-zhi et al. (2005) detailed the synthesis of a related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the intricacies involved in synthesizing such compounds (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques like X-ray crystallography. The crystallographic analysis provides detailed insights into the spatial arrangement of atoms within the molecule, essential for understanding its chemical behavior (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are complex and vary widely. The formation of different intermediates during reactions, as observed in studies, suggests multiple pathways and mechanisms that can influence the compound's final structure and properties. Kinetic studies, for instance, reveal the coexistence of zwitterionic, neutral, and anionic intermediates, highlighting the compound's dynamic nature in chemical reactions (J. Váňa, M. Sedlák, & J. Hanusek, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the compound's applications and handling. Crystallographic studies provide insights into the compound's structure, which is closely linked to its physical properties. For example, the crystal structure and solubility of compounds can significantly affect their bioavailability and reactivity (Huang Ming-zhi et al., 2005).

Scientific Research Applications

  • N,N,N′,N′‐Tetraoctyl diglycolamide (TODGA), a compound related to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, has been evaluated as an extractant for the partitioning of minor actinides from high-level nuclear waste solutions. This suggests its potential use in nuclear waste management (Ansari et al., 2005).

  • Various N,N-disubstituted decanamides, similar in structure to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, have shown significant antimicrobial activity against pathogenic bacteria, yeasts, and molds. This indicates their potential application in antimicrobial treatments (Novak et al., 1969).

  • N,N,N′,N′-tetra-2-ethylhexyl diglycolamide (T2EHDGA), a compound related to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, has been used in the extraction of actinides, lanthanides, and fission products from Pressurized Heavy Water Reactor High Level Waste. This demonstrates its application in radioactive waste processing (Gujar et al., 2010).

  • N-Isobutyl decanamide and similar compounds have shown to modulate root system architecture in Arabidopsis thaliana by affecting nitric oxide accumulation and signaling. This suggests its potential use in agricultural biotechnology and plant growth regulation (Méndez-Bravo et al., 2010).

  • Alkamides, which include compounds structurally related to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, have been found to regulate adventitious root development and nitric oxide accumulation in Arabidopsis thaliana. This points to their role in plant developmental processes and potential applications in horticulture and plant science (Campos-Cuevas et al., 2008).

Future Directions

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZKDULKILUPV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436062
Record name N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide

CAS RN

177315-87-6
Record name N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YA Ammar, A Ragab, MA Migahed, S Al-Sharbasy… - RSC …, 2023 - pubs.rsc.org
The current trend in fighting bacteria is attacking the virulence and quorum-sensing (QS) signals that control bacterial communication and virulence factors, especially biofilm formation. …
Number of citations: 1 pubs.rsc.org
Q Cen, J Fan, R Zhang, H Chen, F Hui, J Li, L Qin - papers.ssrn.com
This study aimed to explore the effects of Ganoderma lucidum (GL) fermentation on the nutritional components, structural characterization, metabolites, and antioxidant activity of …
Number of citations: 0 papers.ssrn.com

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